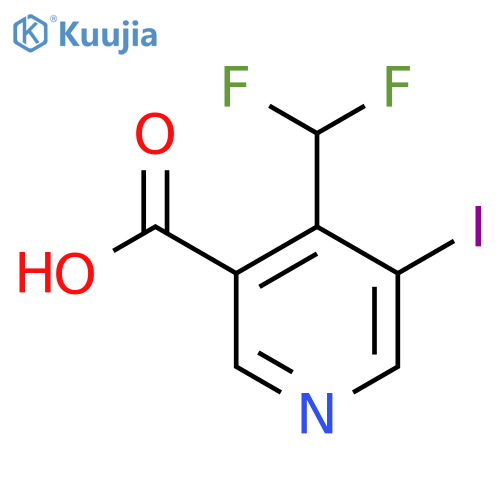

Cas no 1805010-32-5 (4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid)

1805010-32-5 structure

商品名:4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid

CAS番号:1805010-32-5

MF:C7H4F2INO2

メガワット:299.013441085815

CID:4811860

4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid

-

- インチ: 1S/C7H4F2INO2/c8-6(9)5-3(7(12)13)1-11-2-4(5)10/h1-2,6H,(H,12,13)

- InChIKey: XGQRLHVUWWALLK-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=CC(C(=O)O)=C1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 203

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 50.2

4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029075406-1g |

4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid |

1805010-32-5 | 97% | 1g |

$1,460.20 | 2022-04-01 | |

| Alichem | A029075406-250mg |

4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid |

1805010-32-5 | 97% | 250mg |

$480.00 | 2022-04-01 | |

| Alichem | A029075406-500mg |

4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid |

1805010-32-5 | 97% | 500mg |

$847.60 | 2022-04-01 |

4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1805010-32-5 (4-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid) 関連製品

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 4964-69-6(5-Chloroquinaldine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量